Butyl butoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10397-22-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
butyl 2-butoxyacetate |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-12-9-10(11)13-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
URBZEXMYYYABCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)OCCCC |
Origin of Product |
United States |
Advanced Analytical Characterization of Butyl Butoxyacetate
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of 2-butoxyethyl acetate (B1210297), enabling its separation from complex mixtures and subsequent identification and quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-butoxyethyl acetate. This technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
In practice, GC-MS is widely used for the detection and quantification of 2-butoxyethyl acetate in environmental and biological samples. For instance, methods have been developed for its determination in air, where samples are collected on sorbent materials like charcoal, followed by solvent desorption and GC-MS analysis. nih.gov The Occupational Safety and Health Administration (OSHA) has validated a method for determining 2-butoxyethyl acetate in workplace air, which involves collection on a charcoal tube and analysis by GC with a flame ionization detector (FID), a common alternative detector to MS. osha.govkeikaventures.com This method demonstrates good recovery and stability of the analyte. keikaventures.com
Table 1: GC Method Parameters for 2-Butoxyethyl Acetate Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Sampling Media | Coconut shell charcoal tube (100/50 mg) | osha.govosha.gov |
| Recommended Air Volume | 48 L at 0.1 L/min (TWA) | osha.govkeikaventures.com |
| Desorption Solvent | 95/5 (v/v) Methylene (B1212753) chloride/Methanol | osha.gov |
| Analytical Column | Nukol™ capillary column or RTx-Volatiles | osha.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govosha.gov |
High-performance liquid chromatography (HPLC) is another key analytical technique, particularly useful for the analysis of less volatile or thermally labile compounds. While 2-butoxyethyl acetate is amenable to GC, HPLC is crucial for analyzing its metabolites, such as 2-butoxyacetic acid (BAA), in biological fluids. nih.govcdc.gov
The determination of exposure to 2-butoxyethyl acetate can be monitored by measuring its primary metabolite, BAA, in urine. HPLC methods have been developed to quantify both free BAA and its glutamine conjugate. cdc.gov These methods often involve sample extraction and derivatization to enhance detection by a UV detector. nih.govcdc.gov For instance, a method using HPLC with UV detection has been reported for the simultaneous analysis of free and conjugated 2-butoxyacetic acid after derivatization to their trimethylsilyl (B98337) derivatives. cdc.gov The purity of 2-butoxyethyl acetate standards, often stated as >98.0% (GC), is typically determined by gas chromatography, but HPLC can serve as a complementary technique for purity assessment, especially for identifying non-volatile impurities. vwr.com
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 2-butoxyethyl acetate. Techniques like NMR and IR spectroscopy provide detailed information about the compound's atomic arrangement and functional groups, while mass spectrometry reveals its fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide a wealth of structural information.
The ¹H NMR spectrum of 2-butoxyethyl acetate shows distinct signals corresponding to the different sets of non-equivalent protons in the molecule. chemicalbook.com The chemical shifts and splitting patterns are characteristic of the ethoxy, butoxy, and acetate moieties. For example, the singlet for the acetyl methyl protons appears at a distinct chemical shift, while the methylene protons of the ethyl and butyl chains appear as triplets or multiplets depending on their neighboring protons. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its local electronic environment. The carbonyl carbon of the ester group, for example, appears at a characteristic downfield shift. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for 2-Butoxyethyl Acetate (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| CH₃CO- | ~2.07 | Singlet | chemicalbook.com |
| -OCH₂CH₂O- | ~3.70 | Triplet | chemicalbook.com |
| -OCH₂CH₂O- | ~4.23 | Triplet | chemicalbook.com |
| -O(CH₂)₃CH₃ | ~0.92 | Triplet | chemicalbook.com |
| -OCH₂(CH₂)₂CH₃ | ~1.35 | Multiplet | chemicalbook.com |
| -OCH₂CH₂CH₂CH₃ | ~1.57 | Multiplet | chemicalbook.com |
| -OCH₂CH₂CH₂CH₃ | ~3.47 | Triplet | chemicalbook.com |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-butoxyethyl acetate displays characteristic absorption bands that confirm its identity as an ester. nist.gov
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1740 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester and ether linkages, which appear in the fingerprint region between 1300 and 1000 cm⁻¹. The spectrum also shows C-H stretching vibrations for the aliphatic CH₂, and CH₃ groups just below 3000 cm⁻¹. nist.gov
Table 3: Key IR Absorption Bands for 2-Butoxyethyl Acetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~2870-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | nist.gov |
| ~1740 | C=O Stretch | Ester Carbonyl | nist.gov |
| ~1240 | C-O Stretch | Ester | nist.gov |
| ~1120 | C-O-C Stretch | Ether | nist.gov |
Mass spectrometry (MS), particularly when using electron ionization (EI), causes molecules to fragment in predictable ways, providing valuable structural information. The mass spectrum of 2-butoxyethyl acetate shows a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structure. nist.govmassbank.eu
The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group and the ether oxygen. Common fragmentation patterns for esters include alpha-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org For 2-butoxyethyl acetate (molecular weight 160.21 g/mol ), key fragments would arise from the loss of the butoxy group or parts of the butoxyethyl chain. nih.govnist.gov A significant peak is often observed at m/z = 87, which can be attributed to the [CH₃COOCH₂CH₂]⁺ fragment or a related rearranged ion. massbank.eu Another characteristic fragmentation pathway for ethers involves cleavage of the C-O bond. Analysis of these fragments helps to piece together the original molecular structure. libretexts.org
Table 4: Common Mass Fragments of 2-Butoxyethyl Acetate (EI-MS)
| m/z | Possible Fragment Ion | Reference |
|---|---|---|
| 161 | [M+H]⁺ (in Chemical Ionization) | massbank.eu |
| 102 | [CH₂=CHO(CH₂)₃CH₃]⁺ | massbank.eu |
| 87 | [CH₃COOCH₂CH₂]⁺ or rearrangement product | massbank.eu |
| 57 | [C₄H₉]⁺ (Butyl cation) | nist.gov |
| 43 | [CH₃CO]⁺ (Acylium ion) | nist.govlibretexts.org |
Development and Validation of Analytical Protocols for Butoxyacetates
The accurate quantification of butyl butoxyacetate in various matrices is crucial for quality control, environmental monitoring, and research applications. The development and validation of robust analytical protocols are therefore essential to ensure reliable and reproducible results. Gas chromatography (GC) coupled with a flame ionization detector (FID) is a widely adopted and effective technique for the analysis of volatile organic compounds such as butoxyacetates. bis.gov.inwho.int
The development of an analytical method for this compound typically begins with the optimization of the gas chromatographic conditions. This involves selecting an appropriate capillary column, setting the optimal temperature program for the oven, and adjusting the injector and detector temperatures. A common choice for separating acetate esters is a fused silica (B1680970) capillary column with a polar stationary phase, such as one containing cyanopropylphenyl polysiloxane. epa.gov The temperature program is designed to ensure adequate separation of this compound from potential impurities and other components in the sample matrix in a reasonable analysis time.
Sample preparation is a critical step and is dependent on the sample matrix. For the analysis of this compound in air samples, a common method involves drawing a known volume of air through a solid sorbent tube, typically containing activated charcoal, to trap the analyte. bis.gov.inwho.int The trapped butoxyacetate is then desorbed using a suitable solvent, such as a mixture of methylene chloride and methanol. bis.gov.inwho.int For liquid samples or to determine the purity of the compound, a direct injection of a diluted sample may be appropriate. epa.gov An internal standard is often used to improve the precision and accuracy of the quantification.
Method validation is performed to demonstrate that the analytical protocol is suitable for its intended purpose. This process involves evaluating several key parameters in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or national bodies like the Occupational Safety and Health Administration (OSHA). nih.govbibliotekanauki.pl The primary validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank matrix samples.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a good linear relationship.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The findings from the validation studies are compiled to confirm that the analytical method is reliable and robust for the routine analysis of this compound.
Data Tables
Below are representative data tables illustrating the validation of a hypothetical gas chromatography method for the determination of this compound.
Table 1: Linearity of this compound Analysis by GC-FID
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 12,543 |
| 5.0 | 63,128 |
| 10.0 | 124,890 |
| 25.0 | 311,567 |
| 50.0 | 625,432 |
| 100.0 | 1,251,098 |
| Linear Regression | |
| Slope | 12,505 |
| Intercept | 350.8 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Precision of this compound Analysis
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6 over 3 days) |
| 5.0 | 2.1% | 3.5% |
| 25.0 | 1.5% | 2.8% |
| 75.0 | 1.2% | 2.5% |
Table 3: Accuracy (Recovery) of this compound Analysis
| Concentration Spiked (µg/mL) | Concentration Found (µg/mL, mean of n=3) | Recovery (%) |
| 5.0 | 4.9 | 98.0 |
| 25.0 | 25.4 | 101.6 |
| 75.0 | 74.1 | 98.8 |
Table 4: Detection and Quantification Limits
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Theoretical and Computational Chemistry of Butoxyacetate Compounds
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Butyl Butoxyacetate. These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor, which are key to understanding its chemical behavior.
Reactivity descriptors derived from these quantum chemical calculations, such as electronegativity, chemical hardness, and softness, further quantify the reactive nature of this compound. These descriptors help in predicting how the molecule will interact with other chemical species, for example, as an electrophile or a nucleophile. The presence of both ether and ester functional groups in this compound suggests a complex electronic landscape with multiple potential sites for reaction. The carbonyl oxygen and the ether oxygen are expected to be regions of high electron density, making them susceptible to electrophilic attack.
| Calculated Electronic Property | Significance | Typical Computational Method |
| HOMO Energy | Indicates the ability to donate an electron. | DFT (e.g., B3LYP/6-31G(d)) |
| LUMO Energy | Indicates the ability to accept an electron. | DFT (e.g., B3LYP/6-31G(d)) |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | DFT (e.g., B3LYP/6-31G(d)) |
| Mulliken Atomic Charges | Shows the partial charge distribution on atoms. | DFT (e.g., B3LYP/6-31G(d)) |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions. | DFT (e.g., B3LYP/6-31G(d)) |
Molecular Dynamics Simulations of Butoxyacetate Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound at the atomic level, tracking the movements and interactions of its atoms over time. These simulations are invaluable for understanding how this compound interacts with other molecules, such as solvents or other reactants, in a condensed phase.
An MD simulation of this compound would typically involve placing a number of its molecules in a simulation box, often with a solvent like water, and solving Newton's equations of motion for the system. This allows for the study of intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable with protic solvents). Studies on similar systems, like ether- and ester-linked phospholipids, have demonstrated that MD simulations can reveal significant differences in the ordering and dynamics of surrounding water molecules. nih.gov For this compound, simulations could elucidate its behavior in aqueous environments, which is relevant given its limited solubility in water. nih.govalvina.uz
Key outputs from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from another particle. For this compound in a solvent, RDFs can reveal the structure of the solvation shell around the molecule. Other important parameters that can be derived from MD simulations include diffusion coefficients and rotational correlation times, which characterize the translational and rotational motion of the molecule. This information is crucial for understanding its transport properties and how it behaves in a mixture. Research on poly(glycidyl ether)s has shown that MD simulations can effectively probe the hydrophobic behavior and temperature response of such molecules. mdpi.com
| Simulation Parameter | Information Gained | Relevance to this compound |
| Radial Distribution Function (RDF) | Describes the local structure around a molecule. | Understanding solvation and intermolecular packing. |
| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient. | Characterizing mobility in a liquid phase. |
| Hydrogen Bond Analysis | Quantifies hydrogen bonding interactions. | Assessing interactions with protic solvents or other molecules. |
| Radius of Gyration (Rg) | Measures the compactness of a molecule's conformation. | Understanding conformational changes in different environments. |
Computational Prediction of Reaction Mechanisms and Energetics in Butoxyacetate Systems
Computational chemistry provides powerful tools to predict the pathways and energy changes of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction enthalpies. This information is fundamental to understanding the kinetics and thermodynamics of a reaction.
For this compound, a common reaction of interest would be its hydrolysis, which involves the cleavage of the ester bond. Quantum chemical methods can be used to model the reaction pathway, including the initial attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the butoxyethanol leaving group. DFT studies on the decomposition of related molecules, such as ethylene (B1197577) glycol on a platinum catalyst, have successfully elucidated reaction mechanisms and energetics. researchgate.net
| Reaction Parameter | Definition | Computational Approach |
| Transition State (TS) Geometry | The highest energy point along the reaction coordinate. | Transition state search algorithms (e.g., QST2/QST3) with DFT. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Energy difference between the transition state and reactants. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Difference in the calculated enthalpies of products and reactants. |
| Gibbs Free Energy of Reaction (ΔG) | The net change in free energy, indicating spontaneity. | Calculated from enthalpy, entropy, and temperature. |
Environmental Transformation Pathways of Butoxyacetate Compounds
Biodegradation Mechanisms of Butoxyacetate Structures in Environmental Compartments
Glycol ether acetates, as a class of compounds, are generally considered to be biodegradable. taylorfrancis.comnih.gov The primary mechanism of biodegradation involves the enzymatic activities of microorganisms present in soil and water. These microbes, which include various strains of bacteria and fungi, can utilize the organic compound as a source of carbon and energy. nih.govnih.gov
The initial step in the biodegradation of a butoxyacetate compound like butyl butoxyacetate is typically the hydrolysis of the ester linkage. This reaction is catalyzed by esterase enzymes produced by microorganisms, which cleaves the molecule into butoxyacetic acid and butanol. nih.govnih.gov Following this initial cleavage, both resulting molecules undergo further degradation.
Butoxyacetic acid can be further oxidized, leading to the cleavage of the ether bond to produce compounds like glyoxylate (B1226380) and n-butanol. nih.govnih.gov Studies on the degradation of 2-butoxyethanol (B58217) (a related glycol ether) have identified 2-butoxyacetic acid (2-BAA) as a key metabolite. nih.gov Bacterial strains, including several from the genus Pseudomonas, have been shown to be capable of degrading 2-butoxyethanol and utilizing its degradation products. nih.govnih.gov The degradation of the butanol portion proceeds through standard alcohol and aldehyde dehydrogenase pathways to form butanoic acid, which then enters central metabolic pathways. nih.gov
The rate and extent of biodegradation can be influenced by several environmental factors, including the concentration of the compound, temperature, pH, and the presence of a microbial population acclimated to the chemical. nih.govecetoc.org For instance, the biodegradation of tert-butyl acetate (B1210297) was found to be significantly higher with acclimated bacteria. who.int Plant-associated bacteria, both endophytic and rhizospheric, have also been shown to contribute to the degradation of toxic organic compounds in soil, which could be a relevant pathway for butoxyacetates. nih.govresearchgate.net
Table 1: Microbial Degradation of Related Butoxyacetate Compounds
| Compound | Microorganism(s) | Degradation Products | Reference(s) |
|---|---|---|---|
| 2-Butoxyethanol | Pseudomonas sp., Hydrogenophaga pseudoflava, Gordonia terrae, Cupriavidus oxalaticus | 2-Butoxyacetic acid, n-butanol, butanoic acid, glyoxylic acid | nih.govnih.gov |
| n-Butyl Acetate | Sewage sludge microorganisms | Acetic acid, n-butanol | nih.govca.gov |
| tert-Butyl Acetate | Polyseed (mixed microbial culture), Acclimated bacteria | Not specified | who.int |
Atmospheric Photo-oxidation Studies of Butoxyacetate Vapors
Once volatilized into the atmosphere, butoxyacetate compounds are subject to photo-oxidation, primarily initiated by reaction with hydroxyl (•OH) radicals. taylorfrancis.comnih.govresearchgate.net These highly reactive radicals are photochemically produced in the atmosphere and are the main drivers of the daytime degradation of most volatile organic compounds (VOCs). rsc.orgcopernicus.org
The reaction of •OH radicals with a glycol ether acetate like this compound can proceed via two main pathways: hydrogen atom abstraction from the C-H bonds of the alkoxy or alkyl chains, or addition to the carbonyl group of the ester. nih.govrsc.org For esters, hydrogen abstraction is generally the dominant pathway. nih.gov The subsequent reactions of the resulting alkyl radicals with molecular oxygen (O2) form peroxy radicals (RO2•). copernicus.org These peroxy radicals can then undergo further reactions, leading to the formation of a variety of smaller, more oxidized products, such as aldehydes, ketones, and organic acids. researchgate.netepfl.ch
Factors such as the concentration of NOx (nitrogen oxides) and relative humidity can influence the specific products and yields of the photo-oxidation process. researchgate.netcopernicus.org For example, the presence of NOx can enhance the formation of organonitrates. researchgate.net
Table 2: Atmospheric Reaction Data for Related Acetate Compounds
| Compound | Reactant | Rate Constant (at 298 K) | Atmospheric Half-life | Reference(s) |
|---|---|---|---|---|
| n-Butyl Acetate | •OH radical | 4.9 x 10⁻¹² cm³/molecule-sec | ~3.2 days | nih.gov |
| Ethylene (B1197577) Glycol Monoethyl Ether Acetate | •OH radical | Not specified | ~1.2 days (estimated) | taylorfrancis.com |
Hydrolytic Stability and Transformation Kinetics of Butoxyacetates
Hydrolysis is a key transformation pathway for butoxyacetate compounds in aqueous environments. libretexts.org This chemical process involves the cleavage of the ester bond by reaction with water, resulting in the formation of the parent alcohol (butoxyethanol) and carboxylic acid (acetic acid). libretexts.orgyoutube.com The rate of hydrolysis is highly dependent on the pH of the solution and can be catalyzed by both acids and bases. libretexts.org
Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of an ester is a reversible reaction. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org For this compound, this would yield butoxyethanol and acetic acid.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline (basic) conditions, the hydrolysis of an ester is an irreversible reaction that goes to completion. libretexts.org The reaction, also known as saponification, yields an alcohol and a carboxylate salt. For instance, the reaction of this compound with sodium hydroxide (B78521) (NaOH) would produce butoxyethanol and sodium acetate. libretexts.org
The kinetics of hydrolysis for glycol ether acetates have been studied for related compounds. For example, propylene (B89431) glycol monomethyl ether acetate (PGMEA) has been shown to hydrolyze rapidly in vivo and in vitro. oup.comoup.com In studies with rat and human liver homogenates, PGMEA was rapidly hydrolyzed to its parent glycol ether, propylene glycol monomethyl ether (PGME). oup.comoup.com The half-life of PGMEA in rat blood following intravenous administration was found to be very short, in the range of 1.6 to 2.3 minutes, demonstrating rapid in vivo hydrolysis. oup.comoup.com Similarly, the alkaline hydrolysis of n-butyl acetate has been studied, with the rate constants determined at various temperatures. epa.gov A base-catalyzed second-order hydrolysis rate constant for n-butyl acetate has been estimated at 0.10 L/mole-sec, which corresponds to half-lives of 2 years at a pH of 7 and 78 days at a pH of 8. nih.gov
Table 3: Hydrolysis Kinetic Data for Related Ester Compounds
| Compound | Condition | Half-life | Products | Reference(s) |
|---|---|---|---|---|
| n-Butyl Acetate | pH 7 | 2 years (estimated) | n-Butanol, Acetic Acid | nih.gov |
| n-Butyl Acetate | pH 8 | 78 days (estimated) | n-Butanol, Acetic Acid | nih.gov |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Rat Blood (in vivo) | 1.6 - 2.3 minutes | Propylene Glycol Monomethyl Ether, Acetic Acid | oup.comoup.com |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Rat Liver Homogenate (in vitro) | ~34 minutes | Propylene Glycol Monomethyl Ether, Acetic Acid | oup.comoup.com |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Human Liver Homogenate (in vitro) | ~27-30 minutes | Propylene Glycol Monomethyl Ether, Acetic Acid | oup.comoup.com |
Role of Butoxyacetate As Synthetic Intermediates and Precursors
Strategic Applications in Complex Molecule Synthesis
While 2-butoxyethyl acetate (B1210297) is primarily known for its physical properties as a solvent, its chemical structure offers potential as a building block in the synthesis of more complex molecules. Its bifunctional nature—possessing both an ether and an ester group—allows for selective chemical transformations. The value of 2-butoxyethyl acetate as a synthetic precursor lies in its ability to introduce a butoxyethanol moiety into a larger molecular framework.
Research in materials science has demonstrated its application as a solvent in the synthesis of specialized polymers, such as poly(glycerol sebacate) acrylate, which is used in 3D printing for creating biocompatible scaffolds. sigmaaldrich.com In this context, while it functions as a solvent, its interaction and compatibility with the reacting monomers are crucial for the successful formation of the polymer structure.
The strategic value in more complex syntheses can be realized through the hydrolysis of the ester bond. This reaction cleaves the molecule to yield 2-butoxyethanol (B58217) and acetic acid. researchgate.net The resulting 2-butoxyethanol, a functionalized alcohol, can then serve as an intermediate for subsequent reactions, such as etherification or esterification with different partners, to build more elaborate molecules.
Table 1: Potential Synthetic Utility of 2-Butoxyethyl Acetate
| Reaction Type | Reactant(s) | Product(s) | Potential Application |
|---|---|---|---|
| Hydrolysis | 2-Butoxyethyl acetate, Water | 2-Butoxyethanol, Acetic Acid | Generation of a functionalized alcohol intermediate for further synthesis. |
| Ether Cleavage | 2-Butoxyethyl acetate, Strong Acid (e.g., HBr) | Bromoethane, 1-Butanol derivatives | Breakdown into smaller alkylating agents or synthons. |
Although direct application as a starting material in the multi-step synthesis of complex targets like pharmaceuticals is not widely documented, its structure represents a readily available C8 building block with versatile functional handles.
Design and Synthesis of Novel Chemical Entities through Butoxyacetate Derivatization
The derivatization of 2-butoxyethyl acetate is a direct route to designing and synthesizing novel chemical entities. The molecule's reactivity is centered on its ester functionality, which is amenable to several classic organic transformations.
Transesterification is a primary method for derivatizing 2-butoxyethyl acetate. masterorganicchemistry.com In this reaction, the acetate group is exchanged for a different ester group by reacting it with another alcohol in the presence of an acid or base catalyst. This process can be used to synthesize a library of novel 2-butoxyethyl esters with varied properties. For instance, reacting 2-butoxyethyl acetate with a long-chain alcohol can produce a more lipophilic ester, potentially useful as a specialty plasticizer or lubricant. Conversely, reaction with a functionalized alcohol could introduce new reactive sites into the molecule.
The general scheme for transesterification is as follows: CH₃COOCH₂CH₂O(CH₂)₃CH₃ + R-OH ⇌ R-COOCH₂CH₂O(CH₂)₃CH₃ + CH₃OH (where R represents a different alkyl or aryl group)
This reaction allows for the synthesis of a wide array of new compounds where the properties are tuned by the choice of the incoming alcohol (R-OH). masterorganicchemistry.comscielo.br
Table 2: Examples of Novel Derivatives via Transesterification of 2-Butoxyethyl Acetate
| Starting Material | Reagent | Potential Product | Class of New Entity |
|---|---|---|---|
| 2-Butoxyethyl Acetate | Methanol | Methyl 2-butoxyethyl ether (via transesterification) | Glycol Ether Ester |
| 2-Butoxyethyl Acetate | Propionic Acid | 2-Butoxyethyl propionate | Glycol Ether Ester |
| 2-Butoxyethyl Acetate | Ethyl Benzoate | 2-Butoxyethyl benzoate | Aromatic Glycol Ether Ester |
Furthermore, the metabolic pathways of 2-butoxyethyl acetate in biological systems illustrate a form of biochemical derivatization. In the body, the ester is rapidly hydrolyzed to 2-butoxyethanol, which is then oxidized first to butoxyacetaldehyde (B1201794) and subsequently to butoxyacetic acid. researchgate.netnih.gov These metabolic products are themselves distinct chemical entities, and understanding this biotransformation is crucial in fields like toxicology and drug metabolism. While not a synthetic strategy in the traditional sense, it demonstrates the molecule's capacity to be transformed into new functionalized compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for butyl butoxyacetate, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis of this compound typically involves esterification or transesterification reactions. Optimization strategies include adjusting molar ratios of reactants, selecting catalysts (e.g., acid or enzymatic catalysts), and controlling reaction temperature and duration. High-accuracy predictive tools like REAXYS and PISTACHIO databases can identify feasible routes and precursors . Yield optimization may also involve solvent selection (e.g., aprotic solvents to minimize side reactions) and real-time monitoring via techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Q. How does the butyl butoxy group influence the compound’s solubility and reactivity compared to shorter-chain analogs?
- Methodological Answer : The butyl butoxy chain increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar solvents and polymer matrices. Reactivity differences arise from steric hindrance and electron-donating effects of the longer alkoxy group. For instance, this compound may exhibit slower nucleophilic acyl substitution rates than methoxy analogs but greater stability in acidic conditions. Comparative studies using UV-Vis spectroscopy or HPLC can quantify these effects .
Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks for the butyl and butoxy groups. Purity assessment requires gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC). Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) detects functional groups like ester carbonyls. Cross-referencing with PubChem data ensures consistency in spectral profiles .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?
- Methodological Answer : Contradictions may stem from varying reaction conditions (e.g., solvent polarity, catalyst loading). Researchers should replicate studies under standardized protocols, controlling variables like humidity and oxygen levels. Kinetic studies (e.g., rate constant measurements via UV-Vis or NMR) and density functional theory (DFT) simulations can elucidate mechanistic pathways. Meta-analyses of datasets from REAXYS_BIOCATALYSIS or BKMS_METABOLIC may reveal trends in catalyst performance .
Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in prolonged biochemical assays?
- Methodological Answer : Stability testing involves incubating this compound at different pH levels (e.g., 2–12) and temperatures (e.g., 4°C to 60°C) and monitoring degradation via HPLC or GC-MS. For example, acidic conditions may hydrolyze the ester bond, while elevated temperatures accelerate decomposition. In biochemical assays, buffered solutions (pH 7.4) and refrigeration (4°C) are recommended for long-term stability. Evidence from Agilent’s safety data highlights its low acute toxicity but underscores the need for controlled storage .
Q. What methodologies are effective in studying the interaction of this compound with lipid bilayers or protein targets?
- Methodological Answer : Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding affinities with proteins. For lipid bilayer interactions, use liposome-based models with dynamic light scattering (DLS) to measure changes in vesicle size or permeability. Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, while nuclear Overhauser effect spectroscopy (NOESY) identifies spatial interactions in solution-phase studies. These approaches align with its investigated role in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
